molecular formula C19H10Cl2N6Na2O7S2 B105821 C.I. Reactive red 2 CAS No. 17804-49-8

C.I. Reactive red 2

Cat. No.: B105821
CAS No.: 17804-49-8
M. Wt: 615.3 g/mol
InChI Key: GLNYHOSOIRWXSB-DLYXPJDHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procion red MX-5B is a 2,4-dichloro-1,3,5-triazine with a multi-substituted napthalen-1-ylamino substituent at the 6-position. It has a role as a dye. It is an azo compound and a chloro-1,3,5-triazine.

Scientific Research Applications

Electrochemical Degradation

  • Anodic Oxidation : C.I. Reactive Red 2 can be degraded electrochemically on Ti/SnO2–Sb/PbO2 electrodes. Factors like current density, initial dye concentration, and the addition of NaCl influence the efficiency of mineralization and decolorization (Song et al., 2010).

Photocatalytic Degradation

  • Photocatalysis with Water Jet Cavitation : Coupling TiO2 photocatalysis with water jet cavitation significantly enhances the degradation of this compound. Factors like TiO2 loading, initial dye concentration, and solution pH impact the degradation efficiency (Wang, Jia, & Wang, 2011).

Adsorption Behavior

  • Activated Carbon Adsorption : The adsorption behavior of this compound on activated carbon varies with solution pH, ionic strength, and temperature. This process is influenced by factors like dye concentration and the characteristics of activated carbon used (Al-Degs et al., 2008).

Combined Treatment Processes

  • Coagulation/Adsorption : A combined treatment using Al(III) coagulation and activated carbon adsorption efficiently removes this compound from wastewater. This method demonstrates significant dye removal and reduction in chemical oxygen demand (COD) (Papić et al., 2004).

Catalytic Ozonation

  • Metallic Ions in Ozonation : Homogeneous catalytic ozonation using metallic ions like Mn(II) and Fe(II) enhances the decolorization of this compound. This process involves radical-type mechanisms for decolorization (Wu, Kuo, & Chang, 2008).

Interaction with DNA

  • Molecular Docking Study : A study on C.I. Acid Red 73, similar to this compound, suggests its potential for binding with DNA. The dye can interact with the minor groove of DNA, indicating a possible environmental and health impact (Guo, Yue, & Gao, 2011).

Electron Beam Irradiation

  • Decoloration and Mineralization : Electron beam irradiation is effective for the decomposition and decoloration of solutions containing this compound. This method shows promise for wastewater treatment containing reactive dyes (Vahdat et al., 2012).

Biodegradation

  • Decolorization by Bacteria : Pseudomonas aeruginosa has shown the capability to decolorize this compound effectively under various conditions. This biological method provides an environmentally friendly approach to dye decolorization (Sheth & Dave, 2009).

Mechanism of Action

Target of Action

C.I. Reactive Red 2 (RR2) is primarily targeted towards organic pollutants in the environment . It is used in various industrial processes, particularly in textile industries, and can often be found in wastewater .

Mode of Action

The mode of action of RR2 involves its interaction with other substances to bring about a change in color or decolorization. This is particularly evident in processes such as ozonation catalyzed by Fe (II) and UV , and photodegradation in the Bi2WO6 system . In these processes, RR2 interacts with the catalysts to undergo a color change, which is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by RR2 primarily involve the degradation of organic pollutants. In the presence of catalysts like Fe (II), UV, or Bi2WO6, RR2 undergoes a series of reactions that lead to its decolorization . These reactions are part of the larger process of pollutant degradation in the environment.

Result of Action

The primary result of RR2’s action is the decolorization of the dye itself and the degradation of organic pollutants. This is achieved through its interaction with catalysts in processes such as ozonation and photodegradation . The rate of RR2 removal or decolorization can be influenced by factors such as the concentration of RR2, the dose of the catalyst, and the pH of the solution .

Action Environment

The action, efficacy, and stability of RR2 are influenced by various environmental factors. For instance, the pH of the solution can affect the rate of RR2’s decolorization . Similarly, the presence and concentration of catalysts like Fe (II), UV, or Bi2WO6 can significantly impact the effectiveness of RR2’s decolorization and pollutant degradation processes .

Safety and Hazards

C.I. Reactive Red 2 should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes . Protective equipment should be used when handling this chemical .

Future Directions

Future research on C.I. Reactive Red 2 could focus on improving its degradation process. For example, optimizing the conditions for synthesizing catalysts used in its photodegradation could enhance its removal rate . Additionally, exploring its interactions with other chemicals could provide insights into new methods for its degradation .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of C.I. Reactive Red 2 are not well-studied. It is known that reactive dyes can interact with various biomolecules. For instance, they can bind to proteins and enzymes, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the dye and the biomolecule involved .

Cellular Effects

The effects of this compound on cells are not well-documented. It is known that reactive dyes can have various effects on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism The exact effects of CI

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that reactive dyes can interact with biomolecules at the molecular level. For instance, they can bind to enzymes, potentially inhibiting or activating them . They can also interact with DNA, potentially causing changes in gene expression . Further research would be needed to determine the specific molecular mechanisms of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of CIIt is known that reactive dyes can have long-term effects on cellular function . For instance, they can cause changes in cell signaling pathways and gene expression that persist over time The stability and degradation of CI

Dosage Effects in Animal Models

The effects of different dosages of CIIt is known that reactive dyes can have toxic or adverse effects at high doses . For instance, they can cause damage to various organs and tissues The specific dosage effects of CI

Metabolic Pathways

The metabolic pathways that CIIt is known that reactive dyes can interact with various enzymes and cofactors . They can also have effects on metabolic flux and metabolite levels The specific metabolic pathways that CI

Transport and Distribution

The transport and distribution of CIIt is known that reactive dyes can interact with various transporters and binding proteins . They can also have effects on their localization or accumulation The specific transport and distribution of CI

Subcellular Localization

The subcellular localization of CIIt is known that reactive dyes can be directed to specific compartments or organelles through targeting signals or post-translational modifications The specific subcellular localization of CI

Properties

IUPAC Name

disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZDJOJCYUSIEY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6522-86-7 (Parent)
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10889666, DTXSID70924123
Record name C.I. Reactive Red 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17804-49-8, 106740-69-6, 12226-03-8
Record name C.I. Reactive Red 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Red 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Reactive red 2
Reactant of Route 2
Reactant of Route 2
C.I. Reactive red 2
Reactant of Route 3
Reactant of Route 3
C.I. Reactive red 2
Reactant of Route 4
Reactant of Route 4
C.I. Reactive red 2
Reactant of Route 5
Reactant of Route 5
C.I. Reactive red 2
Reactant of Route 6
Reactant of Route 6
C.I. Reactive red 2
Customer
Q & A

Q1: What is the molecular formula and weight of C.I. Reactive Red 2?

A1: The molecular formula of RR2 is C27H18ClN7Na4O15S4 and its molecular weight is 877.98 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly utilize UV-Vis spectroscopy to analyze RR2. This technique provides information about the dye's light absorption properties, particularly its characteristic peak in the visible region, which is responsible for its red color. [, , , , , , , , , , , , , ] Additionally, Fourier transform infrared (FTIR) spectroscopy can be employed to identify functional groups within the RR2 molecule. [, ]

Q3: What are the common methods employed for the degradation of this compound in wastewater treatment?

A3: Numerous Advanced Oxidation Processes (AOPs) have been investigated for RR2 degradation. These methods generate highly reactive species that effectively break down the dye molecule. Some prominent examples include:

    Q4: What are the roles of different catalysts and their mechanisms in RR2 degradation?

    A4: Various catalysts enhance the degradation of RR2 through different mechanisms:

      Q5: What are the environmental concerns associated with this compound?

      A6: The release of RR2-containing wastewater into the environment raises concerns due to its toxicity to aquatic life and potential carcinogenicity. The dye's complex structure and resistance to natural degradation contribute to its persistence in the environment, leading to bioaccumulation and long-term ecological damage. [, ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.